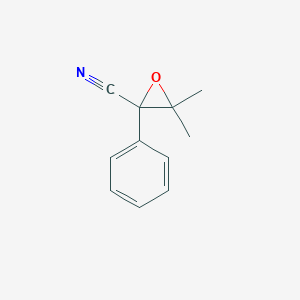![molecular formula C17H25NO5 B14008422 Ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate CAS No. 6416-88-2](/img/structure/B14008422.png)
Ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with a 3,3-diethoxypropyl and formylamino group. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with 3,3-diethoxypropylamine and formic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Step 1: Ethyl 4-aminobenzoate is dissolved in an appropriate solvent, such as ethanol.
Step 2: 3,3-diethoxypropylamine is added to the solution, followed by the slow addition of formic acid.
Step 3: The reaction mixture is heated under reflux for several hours to ensure complete reaction.
Step 4: The product is then isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions: Ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoates.
科学的研究の応用
Ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Altering Gene Expression: Influencing the expression of genes related to inflammation, pain, or other physiological processes.
類似化合物との比較
Ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate can be compared with other similar compounds, such as:
Benzocaine: An ethyl ester of p-aminobenzoic acid, used as a local anesthetic.
Procaine: Another local anesthetic with a similar structure but different pharmacological properties.
Tetracaine: A more potent local anesthetic with a longer duration of action.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzoate derivatives.
特性
CAS番号 |
6416-88-2 |
|---|---|
分子式 |
C17H25NO5 |
分子量 |
323.4 g/mol |
IUPAC名 |
ethyl 4-[3,3-diethoxypropyl(formyl)amino]benzoate |
InChI |
InChI=1S/C17H25NO5/c1-4-21-16(22-5-2)11-12-18(13-19)15-9-7-14(8-10-15)17(20)23-6-3/h7-10,13,16H,4-6,11-12H2,1-3H3 |
InChIキー |
LKLYQPRLMQYMGS-UHFFFAOYSA-N |
正規SMILES |
CCOC(CCN(C=O)C1=CC=C(C=C1)C(=O)OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



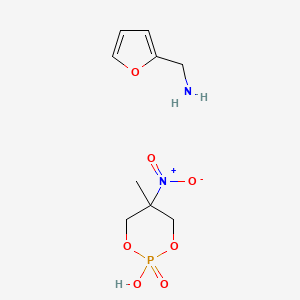
![1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione](/img/structure/B14008357.png)

![6-[2-[4-(4-Fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)-3-pyridyl]vinyl]-4-hydroxy-tetrahydropyran-2-one](/img/structure/B14008370.png)


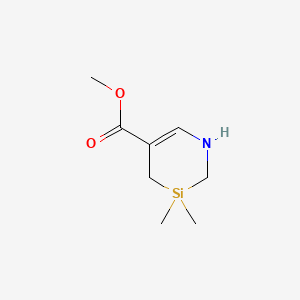
![4,4-Bis(4-{[(4-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14008394.png)

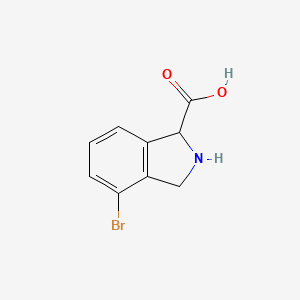
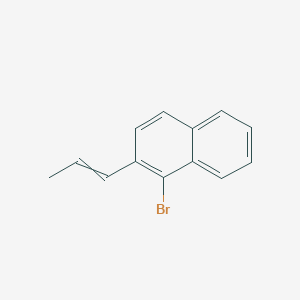
![N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide](/img/structure/B14008403.png)
